molecular formula C18H19ClN2O3 B11562400 N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B11562400
M. Wt: 346.8 g/mol
InChI Key: JFGLXHGOBXPUNI-KEBDBYFISA-N
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Description

N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazide group, a methoxyphenyl group, and a dimethylphenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide
  • N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)acetohydrazide

Uniqueness

N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19ClN2O3/c1-12-4-6-16(8-13(12)2)24-11-18(22)21-20-10-14-9-15(19)5-7-17(14)23-3/h4-10H,11H2,1-3H3,(H,21,22)/b20-10+

InChI Key

JFGLXHGOBXPUNI-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)OC)C

Origin of Product

United States

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